3-Thien-2-ylpropyl 6-amino-6-oxohexanoate
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Overview
Description
3-(Thiophen-2-yl)propyl 5-carbamoylpentanoate is a compound that features a thiophene ring, a propyl chain, and a carbamoylpentanoate group Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)propyl 5-carbamoylpentanoate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions, where a thiophene derivative reacts with a propyl halide under basic conditions.
Formation of the Carbamoylpentanoate Group: This group can be synthesized by reacting a pentanoic acid derivative with a carbamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)propyl 5-carbamoylpentanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(Thiophen-2-yl)propyl 5-carbamoylpentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)propyl 5-carbamoylpentanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the carbamoylpentanoate group can form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
3-(Thiophen-2-yl)propanoic acid: Similar structure but lacks the carbamoylpentanoate group.
5-(Thiophen-2-yl)pentanoic acid: Similar structure but lacks the carbamoyl group.
Uniqueness
3-(Thiophen-2-yl)propyl 5-carbamoylpentanoate is unique due to the combination of the thiophene ring, propyl chain, and carbamoylpentanoate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H19NO3S |
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Molecular Weight |
269.36 g/mol |
IUPAC Name |
3-thiophen-2-ylpropyl 6-amino-6-oxohexanoate |
InChI |
InChI=1S/C13H19NO3S/c14-12(15)7-1-2-8-13(16)17-9-3-5-11-6-4-10-18-11/h4,6,10H,1-3,5,7-9H2,(H2,14,15) |
InChI Key |
CXUJAMYWKPTDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCCOC(=O)CCCCC(=O)N |
Origin of Product |
United States |
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